molecular formula C27H34N2O5 B1487256 Streptophenazine J CAS No. 1802939-30-5

Streptophenazine J

Cat. No. B1487256
M. Wt: 466.6 g/mol
InChI Key: ZDFPHWFJRDWIPF-QEWORCMCSA-N
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Description

Streptophenazine J is a natural product derived from a sponge-derived Streptomyces strain HB202 isolated from the Baltic Sea. It belongs to the phenazine class of compounds. Phenazines consist of two benzene rings linked through nitrogen atoms and exhibit diverse bioactivities . Streptophenazine J has a molecular formula of C~25~H~31~N~2~O~6~ and is an isomer of another compound (Streptophenazine A) with slight structural differences .


Molecular Structure Analysis

Streptophenazine J’s molecular structure comprises a heteroaromatic chromophore. It is established via high-resolution electrospray ionization mass spectrometry (HRESI-MS) and UV spectroscopy. The compound’s skeleton is characterized by specific proton–proton correlations observed in nuclear magnetic resonance (NMR) spectra .

Scientific Research Applications

Asymmetric Synthesis and Structural Revision

  • Asymmetric Synthesis of Streptophenazines : Research includes the asymmetric synthesis of antibacterial natural products like streptophenazine G, employing key steps like asymmetric alkylation and aldol reactions, indicating the potential pharmaceutical relevance of streptophenazines (Yang et al., 2012).

Biosynthesis and Antibacterial Activity

  • Sponge-Derived Streptomyces and Structural Variability : Studies on Streptomyces strain HB202, isolated from the sponge Halichondria panicea, reveal the production of various streptophenazines (A–H) with notable structural differences impacting bioactivity. This highlights their potential in developing new antibacterial agents (Kunz et al., 2014).

Antibacterial Properties and Cytotoxicity

  • New Streptophenazine Derivatives : Streptophenazine derivatives I–L, isolated from Streptomyces sp. BCC21835, show significant antibacterial activity against Bacillus cereus and low cytotoxicity against both cancerous and non-cancerous cells, suggesting their potential therapeutic application (Bunbamrung et al., 2014).

Impact on Pharmacology and Disease Models

  • Streptozotocin-Induced Diabetes Models : Streptozotocin, often used in diabetes research, shares a similar structural class with streptophenazines. Research on its use in models provides insights into its mechanism of action and implications for diabetes therapy (Goyal et al., 2016).

Metabolite Production and Antibiotic Enhancement

  • Subinhibitory Antibiotics Inducing Phenazine Production : A marine Streptomyces isolate producing new phenazines (streptophenazines A-H) under subinhibitory antibiotic conditions suggests the role of environmental factors in metabolite production. This finding could impact the development of novel antibiotics (Mitova et al., 2008).

properties

IUPAC Name

methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-8-methyldecyl]phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-5-17(2)11-7-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t17?,20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFPHWFJRDWIPF-QEWORCMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptophenazine J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Kunz, A Labes, J Wiese, T Bruhn, G Bringmann… - Marine drugs, 2014 - mdpi.com
… Unfortunately, it was not possible to measure a reproducible CD spectrum of streptophenazine J 2, most probably due to the generally low intensity of CD curves of the …
Number of citations: 33 www.mdpi.com
N Bunbamrung, A Dramae, K Srichomthong… - Phytochemistry …, 2014 - Elsevier
Four new streptophenazine derivatives I–L (2, 3, 4, 6), along with two known streptophenazines A (1) and B (5) were isolated from Streptomyces sp. BCC21835. The chemical structures …
Number of citations: 13 www.sciencedirect.com
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - researchgate.net
Professor D. John Faulkner in 1984and continued by the New Zealand group since 2003, have previously included the structures for all new MNPs for the review year along with any …
Number of citations: 0 www.researchgate.net

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